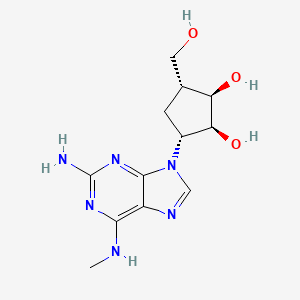

4-((4-Amino-3,5-diisopropylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EINECS 299-385-8, also known as Titanium Dioxide, is a widely used chemical compound with the molecular formula TiO₂. It is a naturally occurring oxide of titanium and is known for its high refractive index, strong UV light absorption, and resistance to discoloration. Titanium Dioxide is commonly used as a pigment in paints, coatings, plastics, and cosmetics due to its bright white color and opacity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Titanium Dioxide can be synthesized through several methods, including the sulfate process and the chloride process.

-

Sulfate Process: : In this method, ilmenite (FeTiO₃) is reacted with sulfuric acid to produce titanium sulfate. The titanium sulfate is then hydrolyzed to form hydrated titanium dioxide, which is subsequently calcined to produce the final product.

Reaction Conditions: The reaction typically occurs at elevated temperatures and requires careful control of the acid concentration and reaction time to ensure high purity and yield.

-

Chloride Process: : This method involves the chlorination of titanium-containing ores, such as rutile or ilmenite, to produce titanium tetrachloride (TiCl₄). The titanium tetrachloride is then oxidized to form Titanium Dioxide.

Reaction Conditions: The chlorination reaction is carried out at high temperatures (around 900-1000°C) in the presence of carbon as a reducing agent. The oxidation step is performed at temperatures around 1000°C in the presence of oxygen.

Industrial Production Methods

Industrial production of Titanium Dioxide primarily utilizes the sulfate and chloride processes due to their efficiency and scalability. The choice of method depends on factors such as the availability of raw materials, environmental regulations, and desired product properties.

Chemical Reactions Analysis

Types of Reactions

Titanium Dioxide undergoes various chemical reactions, including:

Oxidation: Titanium Dioxide can be further oxidized to form higher oxides, such as titanium trioxide (Ti₂O₃).

Reduction: It can be reduced to lower oxidation states, such as titanium monoxide (TiO), using reducing agents like hydrogen or carbon monoxide.

Substitution: Titanium Dioxide can participate in substitution reactions where oxygen atoms are replaced by other anions, such as fluorine or chlorine.

Common Reagents and Conditions

Oxidation: Typically involves the use of strong oxidizing agents like oxygen or ozone at high temperatures.

Reduction: Common reducing agents include hydrogen, carbon monoxide, and metals like aluminum or magnesium, often at elevated temperatures.

Substitution: Halogenation reactions may involve reagents like chlorine gas or hydrofluoric acid under controlled conditions.

Major Products Formed

Oxidation: Higher oxides of titanium, such as Ti₂O₃.

Reduction: Lower oxides like TiO.

Substitution: Halogenated titanium compounds, such as titanium tetrachloride (TiCl₄).

Scientific Research Applications

Titanium Dioxide has a wide range of scientific research applications, including:

Chemistry: Used as a photocatalyst in various chemical reactions, including the degradation of organic pollutants and the synthesis of fine chemicals.

Biology: Employed in the development of biosensors and as a component in antimicrobial coatings.

Medicine: Utilized in drug delivery systems and as a contrast agent in medical imaging.

Industry: Widely used as a pigment in paints, coatings, plastics, and cosmetics. It is also used in the production of solar cells and as a UV-blocking agent in sunscreens.

Mechanism of Action

Titanium Dioxide exerts its effects primarily through its photocatalytic properties. When exposed to UV light, it generates reactive oxygen species (ROS) such as hydroxyl radicals and superoxide anions. These ROS can degrade organic pollutants, kill bacteria, and initiate various chemical reactions. The molecular targets and pathways involved include the oxidation of organic molecules and the disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

Zinc Oxide (ZnO): Another widely used white pigment with similar UV-blocking properties.

Silicon Dioxide (SiO₂): Used as a filler and thickening agent in various applications.

Aluminum Oxide (Al₂O₃): Employed as an abrasive and in the production of ceramics.

Uniqueness of Titanium Dioxide

Titanium Dioxide is unique due to its high refractive index, strong UV light absorption, and excellent stability. Unlike Zinc Oxide, it does not undergo significant photodegradation, making it more suitable for long-term applications. Additionally, its photocatalytic properties are superior to those of Silicon Dioxide and Aluminum Oxide, making it a preferred choice for environmental and industrial applications.

Properties

CAS No. |

93859-47-3 |

|---|---|

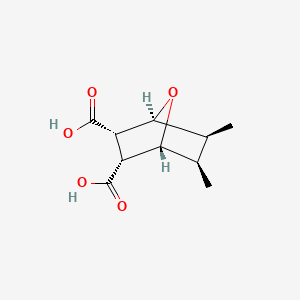

Molecular Formula |

C26H33N3 |

Molecular Weight |

387.6 g/mol |

IUPAC Name |

4-[[4-amino-3-[(4-aminophenyl)methyl]phenyl]methyl]-2,6-di(propan-2-yl)aniline |

InChI |

InChI=1S/C26H33N3/c1-16(2)23-14-20(15-24(17(3)4)26(23)29)11-19-7-10-25(28)21(13-19)12-18-5-8-22(27)9-6-18/h5-10,13-17H,11-12,27-29H2,1-4H3 |

InChI Key |

ODLIBBBOKDCNDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)

![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)